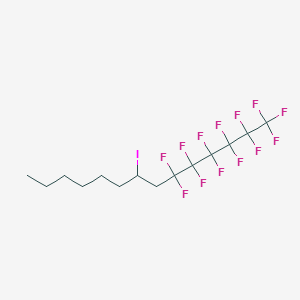

2-Iodo-1-(perfluorohexyl)octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Iodo-1-(perfluorohexyl)octane” is a chemical compound with the molecular formula C14H16F13I . It has an average mass of 558.161 Da and a monoisotopic mass of 558.008911 Da . It is also known by other names such as "1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane" .

Molecular Structure Analysis

The molecular structure of “2-Iodo-1-(perfluorohexyl)octane” consists of 14 carbon atoms, 16 hydrogen atoms, 13 fluorine atoms, and 1 iodine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Iodo-1-(perfluorohexyl)octane” include a boiling point of 302.4±10.0 °C and a density of 1.595±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Non-Covalent Interactions in Halogen Bonding

A study by Cabot and Hunter (2009) examined the non-covalent interactions between perfluorohexyl iodide and various hydrogen-bond acceptors. This research provides insight into the relationship between halogen bonding, hydrogen bonding, desolvation, and the electrostatics of non-covalent interactions, which is crucial for understanding the chemical behavior of compounds like 2-Iodo-1-(perfluorohexyl)octane (Cabot & Hunter, 2009).

Halogen Bonding Induced Polymorphism

Raatikainen and Rissanen (2009) discovered that co-crystals of certain iodine compounds manifest different polymorphic structures due to halogen bonding. This finding is relevant for understanding the structural behavior of compounds similar to 2-Iodo-1-(perfluorohexyl)octane in various crystal forms (Raatikainen & Rissanen, 2009).

Sulfinatodehalogenation Reactions

A study by Wu and Chen (2010) on sulfinatodehalogenation reactions involving perfluorohexyl chloride and octene-1 revealed important factors influencing these reactions. This research helps in understanding the reactivity of similar perfluoroalkyl compounds in chemical reactions (Wu & Chen, 2010).

Halogen Bonding in Iodo-perfluoroalkane/Pyridine Mixtures

Fan et al. (2009) studied halogen bonding between various iodo-perfluoroalkanes and pyridine. This research sheds light on the interaction between compounds like 2-Iodo-1-(perfluorohexyl)octane and nitrogen-containing molecules, which is significant for understanding their chemical properties (Fan et al., 2009).

Dithionite-Mediated Perfluoroalkylation

Tews, Hein, and Miethchen (2002) explored the dithionite-mediated perfluoroalkylation of furan derivatives with 1-iodo-perfluorohexane. This study provides insights into the applications of perfluoroalkylation, which is relevant to the use of 2-Iodo-1-(perfluorohexyl)octane in organic synthesis (Tews, Hein, & Miethchen, 2002).

Preparation of Methacryloyl Monomers

Wang Ming-gang (2012) reported the use of perfluorohexyl iodide in preparing methacryloyl monomers. This demonstrates the utility of perfluoroalkyl iodides in the synthesis of novel monomers, which can be extrapolated to the use of 2-Iodo-1-(perfluorohexyl)octane (Wang Ming-gang, 2012).

Catalytic Reduction by Nickel(I) Salen

Raess et al. (2007) studied the catalytic reduction of 1-iodooctane by nickel(I) salen, providing insights into the catalytic behavior of iodine-containing compounds. This research is relevant for understanding the catalytic applications of similar compounds (Raess et al., 2007).

Iodobenzene-Catalyzed Oxabicyclo[3.2.1]octane and [4.2.1]nonane Synthesis

Ngatimin et al. (2013) demonstrated the iodobenzene-catalyzed synthesis of oxabicyclo[3.2.1]octanes and [4.2.1]nonanes. This highlights the role of iodine compounds in facilitating complex organic reactions, applicable to compounds like 2-Iodo-1-(perfluorohexyl)octane (Ngatimin et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “1-(Perfluorohexyl)octane”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Wirkmechanismus

Mode of Action

It is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears .

Result of Action

Based on its proposed mode of action, it may help maintain the integrity of the tear film and prevent dry eye symptoms by reducing tear evaporation .

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodotetradecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F13I/c1-2-3-4-5-6-8(28)7-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWXUPPPAHSALU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F13I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546557 |

Source

|

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-1-(perfluorohexyl)octane | |

CAS RN |

109574-84-7 |

Source

|

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine](/img/structure/B175450.png)

![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)

![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)

![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)

![3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B175471.png)

![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)